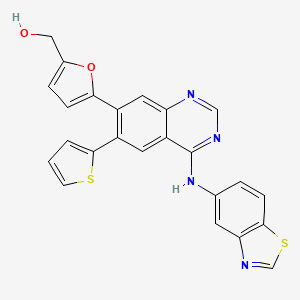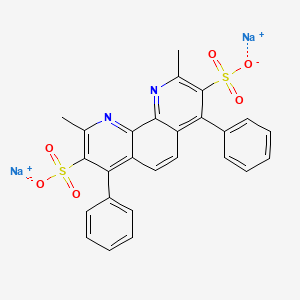![molecular formula C20H23N5O6 B12391145 N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12391145.png)
N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the attachment of the sugar moiety, and the introduction of the benzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The benzamide group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
科学的研究の応用
N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying nucleoside analogs.
Biology: The compound is investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Medicine: It is explored for its therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with molecular targets such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, leading to the disruption of DNA or RNA replication. This mechanism is particularly relevant in its potential antiviral and anticancer applications, where the inhibition of nucleic acid synthesis can prevent the proliferation of viruses or cancer cells.
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Ganciclovir: Another nucleoside analog with antiviral properties.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Uniqueness
N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide is unique due to its specific structural features, such as the methoxyethoxy group in the sugar moiety and the benzamide group. These features may confer distinct biological activities and pharmacokinetic properties compared to other nucleoside analogs.
特性
分子式 |
C20H23N5O6 |
|---|---|
分子量 |
429.4 g/mol |
IUPAC名 |
N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C20H23N5O6/c1-29-7-8-30-16-13(9-26)31-20(15(16)27)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)/t13-,15+,16?,20-/m1/s1 |
InChIキー |
XNYYEBWHTWOKIZ-GWCZMKSHSA-N |
異性体SMILES |
COCCOC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
正規SMILES |
COCCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)
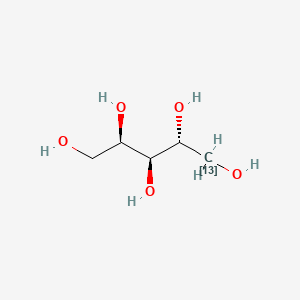
![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)

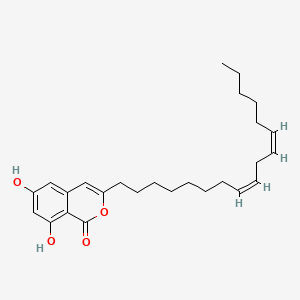
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)
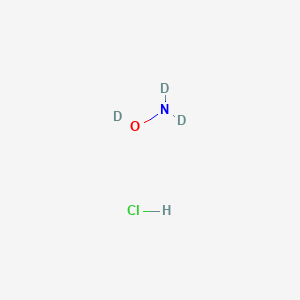

![(3aR,4S,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid](/img/structure/B12391126.png)
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B12391128.png)
![2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12391135.png)
